molecular formula C5H9ClF3N B2860291 (3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride CAS No. 2198055-96-6

(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B2860291
CAS No.: 2198055-96-6
M. Wt: 175.58
InChI Key: NIAIUSFJVYYGNP-PGMHMLKASA-N
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Description

®-3-Trifluoromethyl-pyrrolidine hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Trifluoromethyl-pyrrolidine hydrochloride typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper or palladium complexes. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Trifluoromethyl-pyrrolidine hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems for monitoring and controlling the reaction parameters ensures high reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Trifluoromethyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

®-3-Trifluoromethyl-pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Trifluoromethyl-piperidine hydrochloride
  • ®-3-Trifluoromethyl-pyrrolidine hydrobromide
  • ®-3-Trifluoromethyl-pyrrolidine sulfate

Uniqueness

®-3-Trifluoromethyl-pyrrolidine hydrochloride is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIUSFJVYYGNP-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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